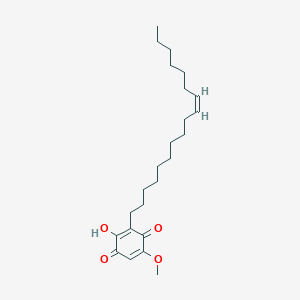
3-Hydroxyirisquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxyirisquinone is a quinone derivative that can be isolated from the seeds of Iris bungei Maxim . Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure. This compound, specifically, has a molecular formula of C24H38O4 and a molecular weight of 390.56 g/mol
准备方法
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing hydroxyquinones, including 3-Hydroxyirisquinone, is through the Thiele-Winter acetoxylation. This method involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. These derivatives are subsequently oxidized to yield the desired hydroxyquinone compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned Thiele-Winter acetoxylation method. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications.
化学反应分析
Types of Reactions: 3-Hydroxyirisquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert this compound to hydroquinone derivatives.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, leading to the formation of various substituted quinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various hydroquinone and substituted quinone derivatives, each with distinct chemical and biological properties.
科学研究应用
3-Hydroxyirisquinone has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Hydroxyirisquinone involves its ability to participate in redox reactions. As a quinone derivative, it can undergo redox cycling, which generates reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. The compound’s antioxidant properties also play a role in scavenging free radicals, thereby protecting cells from oxidative damage .
相似化合物的比较
Irisquinone: Another quinone derivative isolated from Iris species, known for its antitumor properties.
Conocurvone: A trimeric hydroxynaphthoquinone with potential anti-HIV activity.
Uniqueness: 3-Hydroxyirisquinone is unique due to its specific hydroxylation pattern and its origin from Iris bungei Maxim. Its distinct biological activities, particularly its antioxidant and anticholinesterase properties, set it apart from other quinone derivatives.
生物活性
3-Hydroxyirisquinone is a naturally occurring quinone derivative primarily isolated from the seeds of Iris bungei Maxim. This compound has garnered attention for its diverse biological activities, including anti-tumor, anti-inflammatory, and anticholinesterase effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. Its molecular formula is C15H10O4, and it features a hydroxyl group that contributes to its reactivity and biological efficacy.
1. Anti-Tumor Activity
This compound has demonstrated significant anti-tumor properties across various cancer cell lines. Research indicates that it can inhibit tumor growth through several mechanisms:
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by activating intrinsic pathways. For instance, it has been tested on human lung cancer cells (A549) and breast cancer cells (MCF-7), resulting in increased apoptotic markers and reduced cell viability .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G2/M phase, thereby preventing cancer cell proliferation. This effect was noted in studies involving various cell lines, including LOVO and BGC-823 .
- Inhibition of Metastasis : In vivo studies using H22-bearing mice demonstrated that this compound could reduce metastasis by modulating the expression of matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .
2. Anticholinesterase Activity
This compound exhibited potent anticholinesterase activity, making it a candidate for neuroprotective applications. In comparative studies with other compounds, it showed superior inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission regulation . This activity suggests potential therapeutic roles in conditions like Alzheimer's disease.
3. Anti-Inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers in various models. This activity was particularly evident in studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages .
Table 1: Summary of Biological Activities of this compound
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Lung Cancer Treatment : A clinical trial investigated the effectiveness of a formulation containing this compound as an adjunct therapy in patients undergoing chemotherapy for lung cancer. Results indicated improved patient outcomes with reduced side effects compared to standard treatments alone .
- Neuroprotective Effects : A study assessing the cognitive benefits of this compound in animal models of Alzheimer's disease showed significant improvements in memory and learning tasks, correlating with its anticholinesterase activity .
属性
分子式 |
C24H38O4 |
|---|---|
分子量 |
390.6 g/mol |
IUPAC 名称 |
3-[(Z)-heptadec-10-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)21(25)19-22(28-2)24(20)27/h8-9,19,26H,3-7,10-18H2,1-2H3/b9-8- |
InChI 键 |
GCSKCOTXJCWJBF-HJWRWDBZSA-N |
手性 SMILES |
CCCCCC/C=C\CCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
规范 SMILES |
CCCCCCC=CCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















